molecular formula C19H21NO4 B11313380 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-propylpropanamide

3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-propylpropanamide

Cat. No.: B11313380
M. Wt: 327.4 g/mol
InChI Key: MVWRYUKXBJMRFE-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-propylpropanamide is a complex organic compound with a unique structure that includes a furochromen ring system

Properties

Molecular Formula

C19H21NO4

Molecular Weight

327.4 g/mol

IUPAC Name

3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)-N-propylpropanamide

InChI

InChI=1S/C19H21NO4/c1-4-7-20-18(21)6-5-13-12(3)15-8-14-11(2)10-23-16(14)9-17(15)24-19(13)22/h8-10H,4-7H2,1-3H3,(H,20,21)

InChI Key

MVWRYUKXBJMRFE-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CCC1=C(C2=C(C=C3C(=C2)C(=CO3)C)OC1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-propylpropanamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the furochromen ring system, followed by functionalization to introduce the propylpropanamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would be designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-propylpropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce carbonyl groups to alcohols.

    Substitution: This reaction can replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-propylpropanamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-propylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-propylpropanamide apart from similar compounds is its specific functional groups and their arrangement, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Biological Activity

3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-propylpropanamide is a compound that has garnered attention due to its potential biological activities. This article aims to explore the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C16H18N2O4
  • Molecular Weight : 286.32 g/mol
  • CAS Number : 777857-41-7

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study highlighted that furanocoumarins, a class of compounds to which this molecule belongs, can induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of cell proliferation and the induction of cell cycle arrest at the G2/M phase .

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory pathways. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases .

Antioxidant Activity

Another notable aspect of this compound is its antioxidant potential. It has been observed to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related cellular damage. This property is crucial for preventing chronic diseases associated with oxidative stress .

Study 1: Anticancer Mechanism

A recent study investigated the effects of this compound on breast cancer cells (MCF-7). The results demonstrated a dose-dependent reduction in cell viability and increased apoptosis markers after treatment with varying concentrations of the compound. The study concluded that the furanocoumarin structure plays a critical role in enhancing anticancer efficacy through modulation of signaling pathways involved in cell survival and death .

Study 2: Anti-inflammatory Response

In a controlled trial examining the anti-inflammatory properties of furanocoumarins, researchers found that treatment with this compound significantly reduced edema in a rat model of paw inflammation. Histological analysis revealed decreased infiltration of inflammatory cells and reduced expression of cyclooxygenase enzymes .

Data Table: Summary of Biological Activities

Activity Effect Mechanism Reference
AnticancerInduces apoptosis in cancer cellsInhibition of cell proliferation
Anti-inflammatoryReduces inflammation markersInhibition of pro-inflammatory cytokines
AntioxidantScavenges free radicalsReduces oxidative stress

Q & A

Basic: What are the key synthetic strategies for preparing 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-propylpropanamide?

Methodological Answer:
The synthesis typically involves coupling a furochromenone core with a propanamide side chain. For example:

  • Step 1: Synthesize the furochromenone intermediate (e.g., 3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl acetic acid) via cyclization of substituted coumarin precursors under acidic conditions .
  • Step 2: Introduce the propanamide moiety via acylation. Propylamine can be reacted with activated carboxylic acid derivatives (e.g., acyl chlorides) of the furochromenone intermediate. Amidation efficiency can be monitored by thin-layer chromatography (TLC) .
  • Purification: Recrystallization from DMSO/ethanol mixtures yields high-purity product (e.g., 88% yield reported for analogous compounds) .

Basic: How can spectroscopic methods characterize this compound?

Methodological Answer:

  • 1H NMR: Key signals include aromatic protons (δ 7.3–8.4 ppm for furochromenone), methyl groups (δ 2.4–2.5 ppm for C3/C5-CH3), and the propylamide chain (δ 3.1–3.5 ppm for NH-CH2, δ 0.96 ppm for terminal CH3) .
  • IR Spectroscopy: Confirm amide bonds via C=O stretching (1660–1663 cm⁻¹) and N-H bending (~3200 cm⁻¹) .
  • Elemental Analysis: Validate stoichiometry (e.g., C, H, N percentages within ±0.3% of theoretical values) .

Advanced: What computational methods optimize its electronic structure for activity studies?

Methodological Answer:
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy in modeling charge distribution and frontier molecular orbitals. Basis sets like 6-31G* are used to:

  • Predict reactive sites via electrostatic potential maps.
  • Calculate HOMO-LUMO gaps to assess photochemical activity .
  • Benchmark against experimental UV-Vis spectra (e.g., λmax ~300–350 nm for furochromenones) .

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Core Modifications: Vary substituents at C3/C5 (e.g., methyl to halogen or methoxy groups) to alter electron density and steric effects .
  • Side Chain Engineering: Replace the propyl group with cyclopropane (N-cyclopropyl analogs) or aromatic rings to modulate lipophilicity and binding affinity .
  • Evaluation: Test analogs in bioassays (e.g., antifungal activity against Botrytis cinerea) and correlate with logP and dipole moments .

Advanced: How to evaluate fungicidal activity in plant-pathogen models?

Methodological Answer:

  • In Vitro Assays: Use mycelial growth inhibition tests. Prepare agar plates inoculated with fungal spores (e.g., Fusarium oxysporum), apply compound at 50–100 µg/mL, and measure inhibition zones after 72 hours .
  • Dose-Response Analysis: Calculate EC50 values via nonlinear regression. Compare with positive controls (e.g., fluconazole) .
  • Mode of Action: Investigate mitochondrial disruption via ATP synthesis inhibition assays .

Advanced: How to study photophysical properties for optoelectronic applications?

Methodological Answer:

  • UV-Vis Spectroscopy: Dissolve in DMSO and measure absorbance (200–500 nm). Assign π→π* transitions of the furochromenone core (~320 nm) and n→π* transitions (~260 nm) .
  • Fluorescence Spectroscopy: Excitate at λmax and record emission (400–450 nm). Quantum yields can be calculated using quinine sulfate as a standard .
  • DFT Correlation: Compare experimental spectra with TD-DFT simulations to validate electronic transitions .

Data Contradiction: How to resolve discrepancies in biological activity among analogs?

Methodological Answer:

  • Systematic SAR: Control variables (e.g., substituent polarity, steric bulk) across analogs to isolate contributing factors .
  • Statistical Models: Use multivariate regression to correlate bioactivity with descriptors like Hammett constants (σ) or molar refractivity .
  • Replicate Studies: Ensure consistent assay conditions (e.g., pH, temperature) and pathogen strains .

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